N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide
CAS No.: 896325-34-1
Cat. No.: VC7527638
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896325-34-1 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 |
| IUPAC Name | N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C17H16N4O2S/c1-12-8-9-14-18-16(19-17(23)21(14)10-12)24-11-15(22)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
| Standard InChI Key | MKNZVYDOOLAMLY-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C)C3=CC=CC=C3)C=C1 |
Introduction
N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of acetamides. It features a pyrido[1,2-a]triazine core linked through a sulfanyl group to a phenylacetamide moiety. This unique structural arrangement contributes to its potential biological activities and makes it an interesting candidate for pharmaceutical research.
Synthesis and Reaction Conditions
The synthesis of N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. The reaction conditions often require specific catalysts, solvents, and precise temperature control to optimize yield and purity. Solvents like dimethyl sulfoxide or acetonitrile can facilitate better solubility and reaction kinetics.
Common Synthetic Steps:
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Initial Formation of Pyrido[1,2-a]135triazine Core: This step involves the synthesis of the pyrido-triazine ring system, which is crucial for the compound's biological activity.
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Introduction of Sulfanyl Group: The sulfanyl group is introduced to link the pyrido-triazine core to the acetamide moiety.
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Formation of Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide group to complete the compound's structure.
Chemical Reactivity and Potential Applications
The compound can participate in various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions and additions, which are typical for amides and thioethers. The presence of a phenyl ring and the pyrido-triazine core suggests potential applications in medicinal chemistry, particularly in drug development.
Potential Applications:
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Pharmaceutical Research: The compound's unique structure and potential biological activity make it a candidate for therapeutic applications.
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Material Science: Its complex structure could also be of interest in material science for developing novel materials.
Biological Activity:
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Potential Therapeutic Effects: Anti-inflammatory, anti-cancer properties
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Interaction with Biological Targets: Binding to molecular targets within biological pathways
Analytical Techniques for Characterization
To confirm the structural integrity and properties of N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed. These methods provide detailed information about the compound's chemical structure and purity.
Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information
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Mass Spectrometry: Confirms molecular weight and purity
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|
| N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide | 342.41 | Pyrido-triazine core, phenylacetamide moiety | Pharmaceutical research |
| 2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide | 344.40 | Naphthalene moiety, heterocyclic structure | Drug development, material science |
| 2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | - | Trifluoromethylphenyl group, acetamide derivative | Medicinal chemistry, materials science |
This table highlights the structural diversity and potential applications of compounds featuring the pyrido-triazine core, emphasizing their significance in various scientific fields.
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